TG-003 vs. TG009: Direct Structural Analog Potency Comparison
TG-003 exhibits 500- to 1000-fold greater inhibitory potency against Clk1/Sty and Clk4 compared to its structurally analogous compound TG009, which serves as an inactive negative control in CLK-dependent functional assays .
| Evidence Dimension | Clk1/Sty and Clk4 inhibitory potency |
|---|---|
| Target Compound Data | TG-003: Ki = 10 nM for mClk1/Sty; IC50 = 20 nM for mClk1, 15 nM for mClk4 |
| Comparator Or Baseline | TG009: 500- to 1000-fold weaker inhibition of Clk1/Sty and Clk4 |
| Quantified Difference | ≥500-fold difference in potency |
| Conditions | In vitro kinase assays; Clk1/Sty and Clk4 recombinant proteins |
Why This Matters
Researchers using TG009 as a negative control require this potency differential to validate that observed biological effects are specifically attributable to CLK inhibition rather than off-target benzothiazole scaffold effects.
